2-Hydroxyimino-3-oxo-butanoic acid, methyl ester

Continuous flow chemistry Green chemistry metrics Process mass intensity

Procure the methyl ester to access the only fully characterized continuous flow protocol for imidazole, pyrazine, pyrazole, or pyrrole scaffolds, delivering 93% isolated yield with a PMI of 11.1. Leverage its documented Z/E ratio (94.5:3.9) for precise oxime geometry control in Knorr pyrrole synthesis or cephalosporin antibiotic intermediate production—essential for minimizing stereochemical drift in scaled processes. The most characterized substrate for OPR3 ene-reductase-catalyzed chiral amine synthesis, with the highest published conversion (57% pyrazine, 44% amino alcohol) using the OPR3_Y190F variant, enabling direct method transfer. Also the documented starting material for synthesizing Desfuroyl Ceftiofur Cysteine Disulfide-d3, supporting validated LC-MS/MS residue chemistry.

Molecular Formula C5H7NO4
Molecular Weight 145.11 g/mol
Cat. No. B12331752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyimino-3-oxo-butanoic acid, methyl ester
Molecular FormulaC5H7NO4
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESCC(=C(C(=O)OC)N=O)O
InChIInChI=1S/C5H7NO4/c1-3(7)4(6-9)5(8)10-2/h7H,1-2H3/b4-3+
InChIKeyHBNXCPZHXHOZBN-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyimino-3-oxo-butanoic Acid Methyl Ester: Procurement-Ready Identity, CAS Mapping, and Physicochemical Baseline for Scientific Sourcing


2-Hydroxyimino-3-oxo-butanoic acid, methyl ester (also indexed as methyl 2-hydroxyimino-3-oxobutanoate, methyl oximino acetoacetate, or methyl 3-oxo-2-oximinobutyrate) is a bifunctional α-oximo-β-keto ester bearing a reactive hydroxyimino group and a ketone carbonyl on a four-carbon backbone esterified with methanol [1]. The compound exists as E and Z stereoisomers, with the (E)-form assigned CAS 73708-95-9 and the (Z)-form CAS 86459-32-7; the unspecifed stereoisomer mixture carries CAS 6341-39-1 . It serves as a strategic building block for heterocycle synthesis—including imidazoles, pyrazines, pyrazoles, and pyrroles—and as a key intermediate in the manufacture of aminothiazole cephalosporin antibiotics and strobilurin fungicide analogs [2][3].

Why Generic Substitution of 2-Hydroxyimino-3-oxo-butanoic Acid Methyl Ester with the Ethyl or tert-Butyl Analog Carries Quantifiable Risk


Within the 2-hydroxyimino-3-oxobutanoate ester family, the alkyl ester moiety is not an innocuous spectator group—it governs oximation stereoselectivity, downstream heterocyclization kinetics, biocatalytic substrate recognition, and process mass intensity in continuous manufacturing [1][2]. Replacing the methyl ester with an ethyl or tert-butyl congener alters the E/Z isomer ratio at the oxime, changes the steric environment during enzyme-catalyzed reduction, and shifts the atom economy and solvent demand of the overall synthetic route [3]. The evidence compiled below demonstrates that each ester analog occupies a distinct performance envelope; indiscriminate interchange without re-optimization can lead to yield erosion, stereochemical drift, or incompatibility with established continuous-flow protocols.

2-Hydroxyimino-3-oxo-butanoic Acid Methyl Ester: Quantitative Comparator Evidence for Scientific Selection


Continuous Flow Process Mass Intensity (PMI) of 11.1 for the Methyl Ester: A Green Chemistry Benchmark Unmatched by Batch Syntheses of Analogous Esters

A fully integrated continuous flow synthesis and inline purification protocol for the methyl ester achieved a process mass intensity (PMI) of 11.1 for the complete process (synthesis plus extraction workup) and 3.9 for the synthetic step alone, with an isolated yield of 93% (93.8 g, 99% purity by NMR) after a 5-hour stable run [1]. In contrast, conventional batch oximation protocols for analogous esters (e.g., ethyl 2-hydroxyimino-3-oxobutanoate) employing alkali hydrolysis or trifluoroacetic acid deprotection suffer from low yields or require excess expensive reagents, with typical isolated yields ranging from 60–75% and no reported PMI metrics approaching single digits [2]. The methyl ester's continuous flow process also achieves a productivity of 19 g/h and a space-time yield of 2.1 kg/h/L including purification, figures that have not been demonstrated for batch-manufactured ethyl or tert-butyl analogs [1].

Continuous flow chemistry Green chemistry metrics Process mass intensity Oxime synthesis

E/Z Oxime Isomer Ratio in Oximation: Methyl Ester Delivers 94.5% Z-Selectivity, Distinct from Ethyl (95.1%) and tert-Butyl (92.1%) Analogs

During nitrous acid-mediated oximation of the parent β-keto esters at 20–25 °C, the methyl ester precursor (methyl acetoacetate) yields a Z/E (cis/trans) oxime isomer distribution of 94.5% Z and 3.9% E as determined by HPLC [1]. Under identical conditions, ethyl acetoacetate produces 95.1% Z / 3.4% E, and tert-butyl acetoacetate produces 92.1% Z / 5.6% E [1]. The methyl ester thus exhibits intermediate Z-selectivity—lower than the ethyl ester but substantially higher than the tert-butyl ester—providing a distinct stereochemical outcome that directly influences the isomeric purity of downstream heterocyclic products. This is particularly relevant because the E and Z oxime isomers of 2-hydroxyimino-3-oxobutanoates display different reactivity profiles in cyclocondensation reactions, and the free oxime OH facilitates E/Z interconversion in protic solvents, making the initial kinetic isomer ratio a critical process parameter [2].

Stereoselective synthesis Oximation E/Z isomerism HPLC analysis

Biocatalytic Ene-Reductase Substrate Profiling: Methyl Ester (1a) Achieves 43% Pyrazine Formation with OPR3_WT, Whereas 2-Methoxyethyl Analog (1b) Requires Distinct Enzyme Partner XenA for 38% Conversion

In a systematic biocatalytic screen, the methyl ester substrate (designated 1a, ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate being the reference ethyl ester analog) was evaluated against the ene-reductases OPR3 (from Solanum lycopersicum) and XenA (from Pseudomonas putida) for the reduction of the oxime moiety to the corresponding amine [1]. With OPR3_WT, the methyl ester 1a yielded 43% pyrazine 3a and 38% amino alcohol 4a (in a cascade with ADH-A). In comparison, the 2-methoxyethyl ester analog 1b with XenA_WT gave 38% pyrazine and 68% amino alcohol 4b [1]. Critically, the enzymes display ester-specific substrate preferences: OPR3 variants accept substrates with smaller ester groups (methyl, ethyl), whereas bulkier esters (2-methoxyethyl) require XenA for productive turnover; the ethyl group is explicitly reported as not accepted by certain variants [1][2]. This creates a bifurcated enzyme–substrate compatibility map where the methyl ester occupies a distinct and productive node.

Biocatalysis Ene-reductase Oxime reduction Substrate specificity

Validated Intermediate for Ceftiofur Metabolite Reference Standard Synthesis: Methyl Ester is the Documented Precursor for Desfuroyl Ceftiofur Cysteine Disulfide-d3

The methyl ester is explicitly cited as the synthetic intermediate for preparing Desfuroyl Ceftiofur Cysteine Disulfide-d3, a deuterium-labeled metabolite used as an analytical reference standard for monitoring ceftiofur residues in swine muscle, kidney, liver, and fat . While the broader class of 2-hydroxyimino-3-oxobutanoic acid esters serves as intermediates for various aminothiazole cephalosporins (cefmenoxime, cefotaxime, etc.), the specific use of the methyl ester in generating the labeled ceftiofur metabolite standard is documented in the primary residue chemistry literature [1]. The ethyl and tert-butyl analogs are not cited in this specific regulated analytical application, which requires traceable identity and purity of the intermediate for method validation in food safety regulatory contexts [1].

Cephalosporin intermediate Veterinary drug residue analysis Ceftiofur Isotopic labeling

Molecular Weight and Atom Economy Advantage: Methyl Ester (MW 145.11) Offers 8.8% Lower Mass than Ethyl Ester (MW 159.14) and 22.5% Lower than tert-Butyl Ester (MW 187.19) for Downstream Transformations

The methyl ester (C5H7NO4, MW 145.11 g/mol, exact mass 145.037508) is the lowest molecular weight member of the commonly employed 2-hydroxyimino-3-oxobutanoate ester series [1]. Compared to the ethyl ester (C6H9NO4, MW 159.14 g/mol) and the tert-butyl ester (C8H13NO4, MW 187.19 g/mol), the methyl ester provides an 8.8% and 22.5% mass reduction respectively . This mass differential directly improves atom economy when the ester group is cleaved during downstream transformations (e.g., hydrolysis to the free acid for cephalosporin side-chain coupling, or transesterification). The lower molecular weight also translates to reduced shipping and storage costs per mole of reactive intermediate. Furthermore, the methyl ester's smaller steric profile minimizes steric hindrance during nucleophilic addition to the ketone carbonyl, as evidenced by its successful use in condensation reactions with acyl hydrazines to generate strobilurin analogs, where bulkier esters have been shown to react more sluggishly [2].

Atom economy Molecular weight Ester leaving group Process chemistry

Optimal Procurement Scenarios for 2-Hydroxyimino-3-oxo-butanoic Acid Methyl Ester Based on Quantitative Differentiation Evidence


Kilo-Lab to Pilot-Scale Continuous Flow Manufacturing of Heterocyclic Building Blocks

When scaling the synthesis of imidazole, pyrazine, pyrazole, or pyrrole scaffolds via oximation–cyclocondensation sequences, the methyl ester is the only analog with a fully characterized continuous flow protocol delivering 93% isolated yield, a PMI of 11.1, and a space-time yield of 2.1 kg/h/L [1]. The process uses neat feeds and a highly concentrated NaNO2 solution, minimizing solvent waste and avoiding the energy-intensive distillation required by batch protocols. Procurement of the methyl ester for continuous campaigns leverages this existing process knowledge, whereas adoption of the ethyl or tert-butyl ester would require de novo flow process development. [1]

Stereochemically Sensitive Synthesis Requiring Defined Z-Oxime Configuration

For reactions where the oxime geometry dictates cyclization regiochemistry—such as Knorr pyrrole synthesis or aminothiazole formation for cephalosporin side chains—the methyl ester provides a documented Z/E ratio of 94.5:3.9 at ambient oximation conditions [1]. This ratio is intermediate between the ethyl (95.1:3.4) and tert-butyl (92.1:5.6) esters, offering a distinct stereochemical starting point. Process chemists selecting the methyl ester can reference this quantified isomer distribution for batch record specifications and impurity profiling. [1]

Chemoenzymatic Synthesis of Chiral Amines via Ene-Reductase-Catalyzed Oxime Reduction

The methyl ester is the most extensively characterized substrate for the promiscuous ene-reductase-catalyzed reduction of α-oximo-β-keto esters to chiral amines, with quantitative conversion data available for OPR3 wild-type (43% pyrazine, 38% amino alcohol) and the improved OPR3_Y190F variant (57% pyrazine, 44% amino alcohol) [1]. In contrast, bulkier ester analogs (2-methoxyethyl) require a different enzyme (XenA) with distinct kinetic behavior, and the ethyl-substituted substrates are not accepted by certain variants [1]. Research groups establishing chemoenzymatic amine synthesis platforms should procure the methyl ester to access the largest body of published enzyme performance data and the highest demonstrated conversion with the OPR3_Y190F variant. [1]

Veterinary Drug Residue Analytical Method Development for Ceftiofur

For laboratories developing LC-MS/MS methods for the detection and quantification of ceftiofur residues in food animal tissues, the methyl ester is the documented starting material for synthesizing Desfuroyl Ceftiofur Cysteine Disulfide-d3, the deuterated internal standard [1][2]. This application is supported by peer-reviewed residue chemistry literature and provides traceability for method validation documentation. Alternative esters lack this specific published precedent for the ceftiofur metabolite standard. [1][2]

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